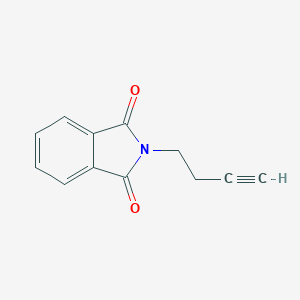

N-(3-Butynyl)phthalimide

Número de catálogo B084124

Peso molecular: 199.2 g/mol

Clave InChI: YIMNQWSIQLKYOZ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07253291B2

Procedure details

Diisopropyl azodicarboxylate (316 g, 1.56 mol) was added to a solution of triphenylphosphine (PPh3) (393 g, 1.50 mol), 3-butyn-1-ol (105 g, 1.50 mol) and phthalimide (200 g, 1.36 mol) in toluene (1600 mL) which was pre-cooled with a −5° C. cooling bath at such a rate that temperature of the reaction mixture was kept between 15-25° C. The addition time was 50 min. The cooling bath was removed after the addition was finished. The reaction mixture was allowed to warm to 15-25° C. and stirred for 1 h. Then methanol (800 mL) was added. The mixture was stirred for 30 min and then filtered. The crude product was washed with methanol and dried to give a white solid (218 g) in 80% yield 99.8% purity by area. 1H NMR (DMSO-d6): δ 7.88 (m, 4 H), 3.72 (t, 2 H, J=7.0 Hz), 2.83 (t, 1 H, J=2.7 Hz), 2.55 (m, 2 H).

Name

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

N(C(OC(C)C)=O)=NC(OC(C)C)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:34]([OH:38])[CH2:35][C:36]#[CH:37].[C:39]1(=O)[NH:43][C:42](=[O:44])[C:41]2=[CH:45][CH:46]=[CH:47][CH:48]=[C:40]12>C1(C)C=CC=CC=1>[CH2:39]([N:43]1[C:34](=[O:38])[C:35]2[C:41](=[CH:45][CH:46]=[CH:37][CH:36]=2)[C:42]1=[O:44])[CH2:40][C:48]#[CH:47]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

316 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(=O)OC(C)C)C(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

393 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#C)O

|

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(N1)=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

1600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling bath at such a rate that temperature of the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept between 15-25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 15-25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then methanol (800 mL) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The crude product was washed with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

50 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC#C)N1C(C2=CC=CC=C2C1=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 218 g | |

| YIELD: PERCENTYIELD | 80% | |

| YIELD: CALCULATEDPERCENTYIELD | 80.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |